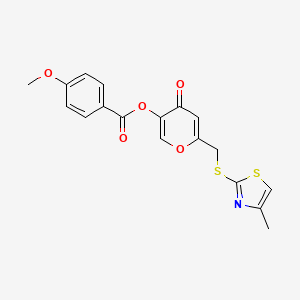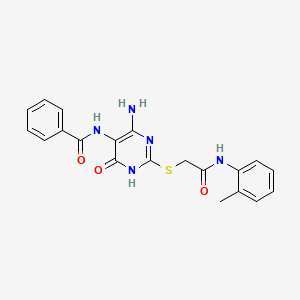
4-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is also known as N-(2-(4-(methoxyphenylcarbamoyl)ethyl)-4-(phenylpiperazin-1-yl)sulfonyl)benzamide and has been shown to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Transformation and Metabolism
Research has shown that compounds with similar structures undergo transformation and excretion processes in biological systems. For instance, the transformation of metoclopramide in rabbits was studied, revealing several transformation products in the urine after oral administration. This type of research helps understand the metabolism of drugs and can guide the development of new pharmaceuticals with improved efficacy and safety profiles (Arita et al., 1970).
Pharmacological Effects
Compounds with arylpiperazine derivatives have been explored for their high-affinity serotonin ligands. These studies contribute to the development of agents with high affinity for specific receptor sites, which can be utilized in the treatment of various psychiatric and neurological disorders (Glennon et al., 1988).
Antifungal and Antimicrobial Activities
Research into benzamidines and related compounds has shown potential antifungal activities, particularly against Pneumocystis carinii. These findings suggest that compounds with benzamide moieties could be developed into new antifungal agents, offering alternative treatments for fungal infections (Laurent et al., 2010).
Anticancer Properties
The synthesis and evaluation of quinazoline derivatives have shown potential as diuretic and antihypertensive agents, with certain compounds exhibiting significant activity. Such research not only contributes to the development of new treatments for hypertension but also explores the structure-activity relationship of these compounds for broader pharmacological applications (Rahman et al., 2014).
Propiedades
IUPAC Name |
4-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19-9-7-17(8-10-19)20(24)21-11-16-28(25,26)23-14-12-22(13-15-23)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCGJVMPZADYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
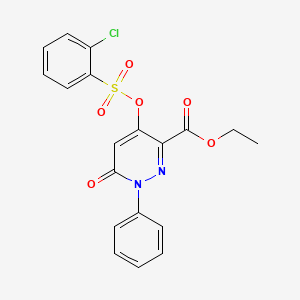
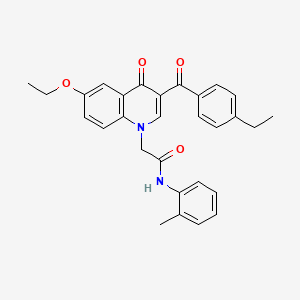
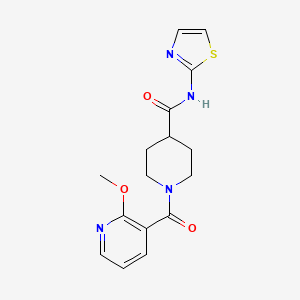


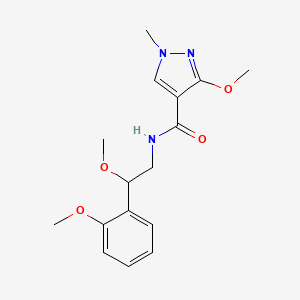
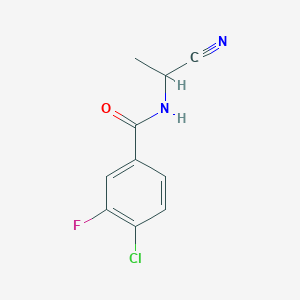

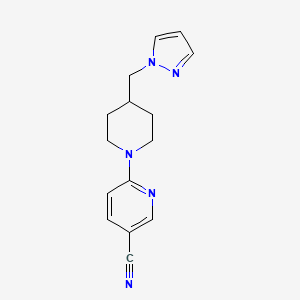

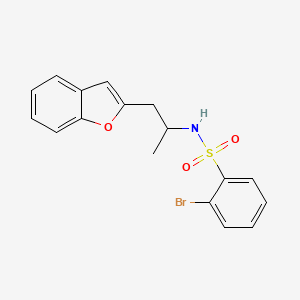
![3-methyl-7-(2-methylprop-2-en-1-yl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968734.png)
